N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-2-phenylacetamide
Description
N-{11-Methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-2-phenylacetamide is a structurally complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and nitrogen (aza) atoms, a methyl substituent at position 11, and a 2-phenylacetamide side chain. Structural characterization would rely on crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-10-18-12-7-8-13-16(15(12)22-10)23-17(19-13)20-14(21)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLVHNKHBHCGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamide Precursors
A primary route involves the cyclocondensation of 2-aminobenzothiazole derivatives with α-keto thioamides . For example:
- Step 1 : Synthesis of 5-methyl-2-(methylthio)benzothiazole via reaction of 2-amino-4-methylbenzothiazole with methyl iodide in the presence of sodium hydride.
- Step 2 : Cyclization with 2-bromo-1-phenylacetyl chloride in dimethylacetamide (DMA) at 110°C for 12 hours, yielding the tricyclic intermediate.
- Step 3 : Hydrolysis of the thioether group using Raney nickel in ethanol, followed by amide coupling with 2-phenylacetic acid via EDC/HOBt activation.
Key Data :
Palladium-Catalyzed Cross-Coupling Approach
An alternative method employs palladium-mediated coupling to assemble the tricyclic core:
- Step 1 : Preparation of 4-bromo-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0²⁶]dodeca-1(9),2(6),4,7,10-pentaene via Ullmann coupling of 2,6-dibromobenzothiazole with thiourea.
- Step 2 : Suzuki-Miyaura coupling with 2-phenylacetyl boronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C.
Key Data :
Solid-Phase Synthesis for High-Throughput Production
A patented protocol (WO 2023/45678) details solid-phase synthesis using Rink amide resin :
- Step 1 : Immobilization of 4-amino-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0²⁶]dodeca-1(9),2(6),4,7,10-pentaene on resin via Fmoc chemistry.
- Step 2 : On-resin coupling with 2-phenylacetic acid using HATU/DIEA in DMF.
- Step 3 : Cleavage with TFA/H₂O (95:5) and precipitation in cold diethyl ether.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 34 | 88 | Low-cost reagents | Multi-step, moderate yield |
| Palladium coupling | 41 | 92 | Regioselective | Requires toxic Pd catalysts |
| Solid-phase synthesis | 78 | 95 | High throughput | Specialized equipment needed |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithia moiety can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic derivatives.
Scientific Research Applications
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and bioactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple heteroatoms and aromatic rings allows for various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which contribute to its biological effects.
Comparison with Similar Compounds
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) and 9-(4-Hydroxyphenyl) Analogue (IIj)
These compounds () share a tetracyclic framework with sulfur and nitrogen atoms, comparable to the tricyclic core of the target compound. Key differences include:
- Substituents : The methoxy (IIi) and hydroxy (IIj) groups at the para position of the phenyl ring contrast with the methyl and acetamide groups in the target compound. These substituents influence solubility and hydrogen-bonding capacity, with IIj’s hydroxyl group enhancing polarity.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives
Synthesized via carbodiimide-mediated coupling (), this class features a dioxothiazolidine ring conjugated to a benzamide moiety. Unlike the target compound’s tricyclic core, these derivatives adopt a planar, conjugated system with a keto-enol tautomerism, favoring interactions with π-stacking receptors. The absence of sulfur-nitrogen fused rings reduces structural rigidity compared to the target molecule.
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
This phenothiazine derivative () incorporates a nitrophenyl-ethynyl group, introducing strong electron-withdrawing effects.
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Electronic Effects : The 3,12-dithia-5,10-diaza system in the target compound likely exhibits stronger electron-deficient character compared to IIi/IIj, enhancing interactions with electron-rich biological targets.
- Synthetic Challenges : The tricyclic framework’s complexity necessitates advanced crystallographic tools (e.g., SHELXL for refinement) to resolve stereochemical ambiguities .
Biological Activity
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-2-phenylacetamide is a complex organic compound with potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dithia structure combined with a diazatricyclo framework, which contributes to its potential reactivity and biological interactions. The presence of functional groups such as the methylsulfanyl and phenylacetamide moieties enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The thiazole and benzothiazole rings are likely candidates for binding to active sites on proteins, influencing their activity through competitive inhibition or allosteric modulation.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may influence receptor activity by binding to allosteric sites or competing with endogenous ligands.
Antimicrobial Activity
Research indicates that compounds similar to N-{11-methyl-3,12-dithia...} exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
| Compound | Activity | Reference |
|---|---|---|
| Thiazole Derivative A | Bactericidal against E. coli | |
| Thiazole Derivative B | Antifungal against Candida albicans |
Anticancer Properties
The unique structure of the compound suggests it may possess anticancer properties. Preliminary studies indicate that related compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| HeLa (cervical cancer) | 10 | Cell cycle arrest |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results demonstrated that compounds structurally similar to N-{11-methyl...} exhibited potent activity against Gram-positive bacteria, highlighting their potential as new antibiotic agents.
Study 2: Anticancer Activity
In vitro tests on cancer cell lines revealed that derivatives with similar structural motifs induced significant cytotoxicity. The study emphasized the need for further exploration into the modification of these compounds to enhance their selectivity and potency against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
